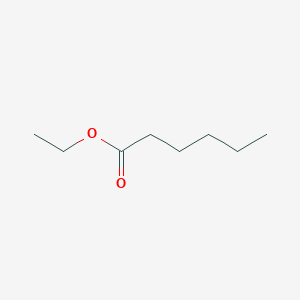

Ethyl hexanoate

Description

Properties

IUPAC Name |

ethyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZIWNPUGXLXDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021980 | |

| Record name | Ethyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to yellowish liquid with a pleasant odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless liquid with a wine-like odour | |

| Record name | Hexanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl hexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20775 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/316/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

166.00 to 168.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.629 mg/mL at 25 °C, Soluble in most fixed oils and in propylene glycol, insoluble in water and glycerol, 1ml in 2ml 70% ethanol (in ethanol) | |

| Record name | Ethyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/316/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.867-0.871 | |

| Record name | Ethyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/316/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.56 [mmHg] | |

| Record name | Ethyl hexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20775 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

123-66-0 | |

| Record name | Ethyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl caproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl caproate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CAPROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLO6YR1SHT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-67.5 °C | |

| Record name | Ethyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl hexanoate is typically synthesized through the esterification of hexanoic acid with ethanol. This reaction is catalyzed by acids such as sulfuric acid or para-toluene-sulfonic acid. The reaction conditions often involve heating the mixture under reflux to drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound can be produced enzymatically using lipases. This method is preferred as it avoids the use of harsh chemical catalysts and can be performed under solvent-free conditions. For instance, using Candida antarctica lipase-B, a high conversion rate can be achieved at optimal conditions of 50°C, with an enzyme dose of 2%, and a molar ratio of acid to alcohol of 1:3 .

Chemical Reactions Analysis

Types of Reactions: Ethyl hexanoate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst, forming a different ester.

Major Products:

Hydrolysis: Hexanoic acid and ethanol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Flavoring and Fragrance Industry

Overview : Ethyl hexanoate is widely recognized for its fruity aroma, reminiscent of pineapple and apple. It is commonly used as a flavoring agent in food products and as a fragrance component in cosmetics and household products.

Applications :

- Flavoring Agent : this compound is utilized in the formulation of various food products, including beverages, candies, and baked goods. Its pleasant odor enhances the sensory appeal of these products.

- Fragrance Component : In the fragrance industry, this compound contributes to the formulation of perfumes and scented products due to its fruity notes.

Case Study : A study on canned pineapple fruit indicated that this compound is one of the key aroma compounds responsible for the characteristic scent of the fruit. The study demonstrated how different processing methods can influence the concentration of this ester in the final product, impacting flavor perception .

Chemical Synthesis and Catalysis

Overview : this compound serves as a precursor in various chemical synthesis processes, particularly in polymerization and catalysis.

Applications :

- Polymerization Catalyst : this compound derivatives are used as catalysts in ring-opening polymerization processes. For instance, tin(II) this compound has been employed to catalyze the precipitation polymerization of ε-caprolactone, leading to the production of biodegradable polyesters .

- Metal-organic Precursors : this compound is a valuable precursor in materials science, particularly for synthesizing metal 2-ethylhexanoates. These compounds are utilized in producing thin films and coatings due to their high solubility and stability .

Environmental Impact

Overview : The environmental assessment of this compound indicates its biodegradability and low potential for bioaccumulation.

Findings :

- This compound has been evaluated for environmental persistence and was found not to be persistent or bioaccumulative . This aspect makes it a favorable choice for applications where environmental impact is a concern.

Data Summary Table

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Flavoring | Food products (beverages, candies) | Contributes fruity aroma; enhances flavor |

| Fragrance | Perfumes, cosmetics | Key component for fruity scents |

| Chemical Synthesis | Polymerization (e.g., biodegradable plastics) | Used as a catalyst; enhances synthesis efficiency |

| Safety & Toxicology | Consumer products | Non-mutagenic; low toxicity |

| Environmental Impact | Biodegradable solvent | Not persistent or bioaccumulative |

Mechanism of Action

Ethyl hexanoate is similar to other esters such as ethyl acetate, ethyl butyrate, and ethyl propionate. its unique fruity aroma, particularly reminiscent of apple and pineapple, sets it apart from these compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aroma Profiles and Odor Activity Values (OAVs)

Ethyl hexanoate is distinguished by its high OAV (>1,000), making it a dominant aroma contributor compared to similar esters (Table 1).

*SSCPs: Short food supply chain peaches.

Concentration in Fermented Products

†Estimated from relative concentrations in sake studies.

‡Concentration ranges vary with yeast strains.

Chemical Interactions and Volatility

This compound’s volatility is uniquely modulated by phenolic compounds. Gallic acid increases its headspace release by altering wine polarity, while anthocyanins in red wine extract (RWE) reduce volatility via hydrophobic interactions . In contrast, ethyl acetate’s volatility is less affected by phenolics .

Sensory Impact and Quality Markers

- In strong-aroma Baijiu, this compound is a marker of premium quality, with concentrations 3–5× higher than in light-aroma variants .

- In jambolan wine, this compound’s OAV correlates with a "fruity green" aroma, whereas ethyl octanoate contributes to "sweetness" .

Biological Activity

Ethyl hexanoate (C8H16O2), a fatty acid ethyl ester, is primarily recognized for its role as a flavoring agent in food and beverages, particularly in fermented products. Its synthesis occurs through the condensation of hexanoic acid and ethanol. This article delves into the biological activity of this compound, examining its toxicity, mutagenicity, and metabolic pathways, supported by relevant research findings and data tables.

- Molecular Formula : C8H16O2

- CAS Number : 123-66-0

- Common Uses : Flavoring agent, fragrance component, and solvent.

1. Mutagenicity and Genotoxicity

This compound has undergone extensive testing to evaluate its mutagenic potential. Key studies include:

- Ames Test : In a bacterial reverse mutation assay using Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli WP2uvrA, this compound did not induce mutations at concentrations up to 5000 μg/plate in both the presence and absence of metabolic activation (S9) .

- Micronucleus Test : An in vitro micronucleus test conducted on human peripheral blood lymphocytes showed no clastogenic effects at concentrations up to 824 μg/mL, indicating that this compound does not pose a genotoxic risk .

2. Repeated Dose Toxicity

In repeated dose toxicity studies, this compound was administered to rats. The findings indicated:

- A No Observed Adverse Effect Level (NOAEL) of 333 mg/kg/day was established.

- Statistically significant increases in kidney weights were observed in females at higher doses, alongside alterations in prothrombin time and thyroid hormone levels .

Metabolic Pathways

This compound is synthesized through various metabolic pathways involving yeast and other microorganisms:

- Yeast Fermentation : Studies have identified the role of specific enzymes such as Eht1p in the synthesis of this compound from fatty acids during fermentation processes .

- Flavor Compound Production : this compound contributes to the aroma profile of fermented beverages like Baijiu, where specific strains of Candida have been shown to enhance its production under optimal conditions .

Case Study 1: Flavor Production in Baijiu

A study focused on enhancing this compound levels in Baijiu through the use of a functional strain (Candida sp. ZY002). The strain significantly increased the concentration of this compound to 170.56 mg/L during fermentation, demonstrating its potential for flavor enhancement in traditional liquor production .

Case Study 2: Toxicity Assessments

A comprehensive risk assessment evaluated the safety profile of this compound across multiple endpoints including reproductive toxicity and respiratory irritation. The calculated margin of exposure (MOE) was greater than 100 for repeated dose toxicity, indicating a low risk for adverse effects under typical exposure scenarios .

Data Summary

Q & A

Q. What experimental methods are recommended for synthesizing ethyl hexanoate with optimal yield?

this compound can be synthesized via esterification of hexanoic acid and ethanol using heterogeneous catalysts like Amberlyst-15. Key parameters include:

- Catalyst loading : 5–15% (w/w) of reactants.

- Temperature : 70–90°C for maximizing conversion.

- Molar ratio of reactants : Ethanol to hexanoic acid at 3:1 to minimize equilibrium limitations.

Characterization via FTIR spectroscopy (peaks at 1730–1740 cm⁻¹ for ester C=O stretch) ensures structural confirmation .

Q. Which analytical techniques are most effective for identifying and quantifying this compound in complex matrices (e.g., wine, biogas)?

- Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is optimal for quantifying this compound in beverages like wine, with detection limits as low as 0.1 mg/L .

- Internal standards (e.g., ethyl decanoate) improve accuracy in volatile organic compound (VOC) analysis .

Q. What is the metabolic role of this compound in biological systems?

this compound is a hydrophobic fatty acid ester, primarily found in extracellular fluids (e.g., saliva, urine) and plant/animal tissues. It acts as a flavor compound in fruits and fermented products, influencing aroma profiles .

Advanced Research Questions

Q. How can reaction kinetics and mass transfer limitations be modeled for this compound synthesis?

A pseudo-homogeneous kinetic model (e.g., using MATLAB or SigmaPlot) accounts for internal/external diffusion effects. Key steps:

Determine rate constants at varying temperatures (Arrhenius equation).

Validate model with experimental data (R² > 0.95 indicates robustness).

Assess catalyst efficiency via Thiele modulus and effectiveness factor calculations .

Q. How does this compound influence phase behavior in supercritical CO₂ systems?

In binary systems with CO₂, this compound exhibits Type-I phase behavior , with critical loci shifting toward higher pressures (8–12 MPa) and temperatures (320–360 K). Use pressure-composition diagrams to predict solubility and optimize extraction processes .

Q. How can contradictory data on this compound’s role in biogas production be resolved?

this compound shows concentration-dependent effects :

Q. What thermodynamic parameters govern this compound synthesis?

Q. How do microbial communities affect this compound production in fermentation?

Inoculation with Bacillus subtilis increases this compound levels by altering microbial diversity (e.g., reducing Lactobacillus dominance). Use LEfSe analysis and metabolomics (GC-MS) to correlate taxonomic shifts with ester production .

Q. What experimental designs mitigate ester degradation during wine aging?

- Antioxidant additives : SO₂ (50–100 mg/L) reduces this compound oxidation by 30–40%.

- Headspace minimization : Nitrogen sparging limits O₂ exposure during storage .

Q. How does fermentation temperature modulate this compound concentrations in beverages?

Lower temperatures (15°C) enhance ester retention:

| Temperature | This compound (mg/L) | Aroma Attribute |

|---|---|---|

| 15°C | 2.8 ± 0.3 | Tropical fruit |

| 30°C | 1.2 ± 0.2 | Reduced complexity |

| Use multivariate ANOVA to assess temperature-dependent VOC profiles . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.